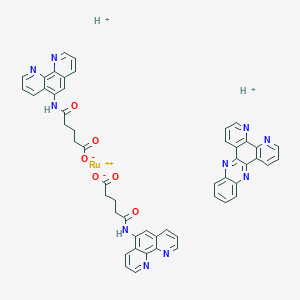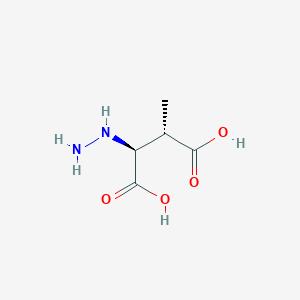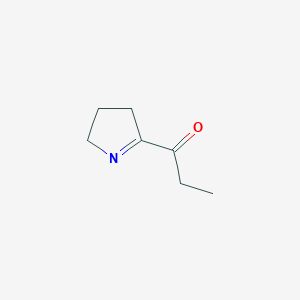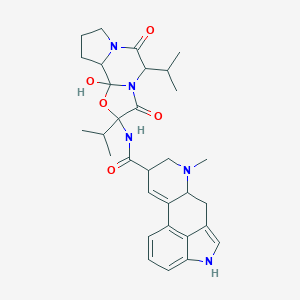
Ergocornine
Vue d'ensemble
Description
Ergocornine is a member of the ergot alkaloids, a group of compounds derived from the fungus Claviceps purpurea. These alkaloids have a variety of biological effects, particularly on the endocrine system. Ergocornine, specifically, has been shown to have significant effects on hormone synthesis and release by the pituitary gland, including the inhibition of prolactin and growth hormone release . It has been studied for its potential in suppressing pituitary tumor growth and function, as well as its effects on mammary tumor growth in rats . Additionally, ergocornine has been investigated for its role in the regulation of reproductive processes, such as decidualization and nidation , and its impact on urinary steroid levels in women .
Synthesis Analysis
The synthesis of ergocornine has been described in detail, with a focus on determining the absolute configurations at specific carbon atoms in the peptide part of the molecule. The synthesis process utilizes starting materials with known stereochemistry, which has allowed researchers to confirm the stereochemical structure of ergocornine and related ergot alkaloids .
Molecular Structure Analysis
Ergocornine, like other ergot alkaloids, possesses a complex molecular structure that includes a peptide moiety. The absolute configurations at C-2' and C-12' in the peptide part have been determined through synthetic methods, confirming that all peptide-type ergot alkaloids share the same stereochemical structure .
Chemical Reactions Analysis
Ergocornine interacts with the endocrine system by inhibiting the synthesis and release of certain hormones. It has been shown to directly inhibit prolactin release from the anterior pituitary gland . Additionally, ergocornine can interfere with the normal hormonal fluctuations during the estrous cycle, affecting serum prolactin and luteinizing hormone (LH) levels . These interactions suggest that ergocornine can modulate hormonal responses, which may be leveraged for therapeutic purposes.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of ergocornine are not detailed in the provided papers, its biological properties are well-documented. Ergocornine is effective in suppressing the growth of pituitary tumors and reversing associated symptoms in rats . It also inhibits mammary tumor growth, likely due to its suppression of pituitary prolactin secretion . The compound's effects on gestation and fetal morphology in rats have been studied, indicating that it does not always inhibit implantation but can have significant developmental impacts at certain dosages . Ergocornine's influence on urinary steroid levels after administration to women suggests a depression of progesterone, aligning with observations in rat models .
Applications De Recherche Scientifique
Cognitive Function and Aging
Research has shown that compounds related to ergocornine, such as those found in co-dergocrine mesylate (which includes mesylated forms of dihydroergocornine among others), may have beneficial effects on cognitive function. These compounds are reported to improve memory and learning in animal models and healthy elderly volunteers, potentially by affecting central monoaminergic neurotransmitter systems. The application in age-related cognitive decline, however, remains controversial due to variability in clinical trial designs and outcomes. Despite its long history of clinical use, the specific role of such compounds in treating cognitive decline is yet to be determined (Wadworth & Chrisp, 1992).
Migraine and Headache Treatments
Ergotamine, closely related to ergocornine, has been a cornerstone in the acute treatment of migraine for over half a century. It is particularly useful in patients with infrequent or long-duration headaches, with specific dosing restrictions to mitigate side effects. Despite the advent of triptans, ergotamine remains a valuable option for a subset of migraine sufferers, underscoring the nuanced role ergot derivatives play in headache management (Tfelt-Hansen et al., 2000).
Ergot Alkaloids in Biotechnology and Evolution
The production and study of ergot alkaloids, such as ergocornine, have significant implications in biotechnology. The ergot alkaloid gene cluster analysis offers insights into the biochemistry of ergot alkaloid synthesis (EAS) and its evolutionary aspects. Functional analysis of these clusters has helped in understanding the specific roles of various genes involved in EAS, paving the way for biotechnological applications, including the production of specific alkaloids and intermediates (Lorenz et al., 2009).
Historical and Obstetric Applications
Historically, ergot alkaloids, including ergocornine, have been used in obstetrics and gynecology to manage postpartum hemorrhage due to their strong uterotonic effects. Despite their efficacy, the use of these compounds has diminished in developed countries due to potential adverse effects, though they may still hold value in specific clinical scenarios or in developing countries where alternatives are limited (Smakosz et al., 2021).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Ergot alkaloids are known to affect the nervous system and to be vasoconstrictors in humans and animals . This work presents recent advances in swine and dairy feeds regarding 11 major EAs, namely ergometrine, ergosine, ergotamine, ergocornine, ergocryptine, ergocristine, ergosinine, ergotaminine, ergocorninine, ergocryptinine, and ergocristinine .
Propriétés
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N5O5/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37)/t19-,23-,24+,26+,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYGDMFEEDNVBF-OGGGUQDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ergocornine | |
CAS RN |
564-36-3 | |
| Record name | Ergocornine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=564-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergocornine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ergocornine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERGOCORNINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W36B25464 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



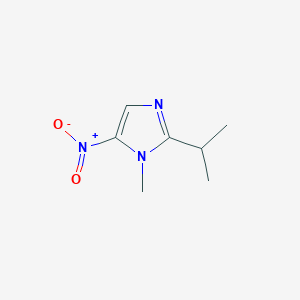





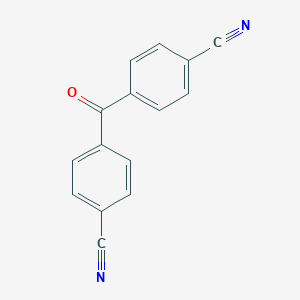
![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)

![Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B135272.png)
